AFB1-N7-guanine

DNA adduct stability in vivo pharmacokinetics aflatoxin biomarker half-life

AFB1-N7-guanine (8,9-dihydro-8-(N7-guanyl)-9-hydroxyaflatoxin B1; CAS 79982-94-8) is the principal covalent DNA adduct formed when the potent hepatocarcinogen aflatoxin B1 (AFB1) is metabolically activated by cytochrome P450 enzymes to AFB1-8,9-exo-epoxide, which then reacts preferentially at the N7 position of guanine residues. This cationic adduct serves as the obligate precursor to the ring-opened formamidopyrimidine derivative (AFB1-FAPY), an apurinic site (abasic lesion), and the free base excreted in urine following spontaneous or enzyme-mediated depurination.

Molecular Formula C22H17N5O8
Molecular Weight 479.4 g/mol
CAS No. 79982-94-8
Cat. No. B1665620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAFB1-N7-guanine
CAS79982-94-8
SynonymsAFB1-N7-guanine; 
Molecular FormulaC22H17N5O8
Molecular Weight479.4 g/mol
Structural Identifiers
SMILESCOC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)N6C=NC7=C6NC(=NC7=O)N)O
InChIInChI=1S/C22H17N5O8/c1-32-8-4-9-12(16-11(8)6-2-3-7(28)10(6)20(31)34-16)13-15(29)19(35-21(13)33-9)27-5-24-14-17(27)25-22(23)26-18(14)30/h4-5,13,15,19,21,29H,2-3H2,1H3,(H3,23,25,26,30)/t13-,15-,19-,21+/m1/s1
InChIKeyGXTQFZWLCDHVQV-CKJDJMSUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AFB1-N7-guanine (CAS 79982-94-8): The Primary Aflatoxin B1-DNA Adduct as an Exposure Biomarker and Analytical Reference Standard


AFB1-N7-guanine (8,9-dihydro-8-(N7-guanyl)-9-hydroxyaflatoxin B1; CAS 79982-94-8) is the principal covalent DNA adduct formed when the potent hepatocarcinogen aflatoxin B1 (AFB1) is metabolically activated by cytochrome P450 enzymes to AFB1-8,9-exo-epoxide, which then reacts preferentially at the N7 position of guanine residues [1]. This cationic adduct serves as the obligate precursor to the ring-opened formamidopyrimidine derivative (AFB1-FAPY), an apurinic site (abasic lesion), and the free base excreted in urine following spontaneous or enzyme-mediated depurination [2]. Unlike the protein adduct AFB1-lysine—which reflects cumulative exposure integrated over the ~30-day serum albumin half-life—AFB1-N7-guanine in urine represents a real-time dosimeter of biologically effective dose over the preceding 24–48 hours [3]. Its procurement as a highly purified reference standard is foundational for isotope-dilution LC-MS/MS quantification in molecular epidemiological studies of hepatocellular carcinoma risk [2].

Why AFB1-N7-guanine Cannot Be Substituted by AFB1-FAPY, AFM1-N7-guanine, or AFB1-Lysine in Analytical and Exposure Assessment Workflows


The AFB1-DNA adduct landscape comprises multiple chemically distinct species—each with divergent stability, chromatographic behavior, biological significance, and temporal window of detection—such that interchanging among them invalidates quantification and exposure classification. AFB1-N7-guanine is chemically labile, undergoing spontaneous depurination with a half-life of approximately 7.5 hours in rat liver DNA in vivo [1], whereas its ring-opened derivative AFB1-FAPY persists at near-maximal levels for days to weeks post-exposure [2]. The aflatoxin M1-derived adduct AFM1-N7-guanine exhibits species-specific formation ratios that can exceed AFB1-N7-guanine levels in certain models (e.g., tree shrew liver: 0.74 ± 0.14 vs. 0.37 ± 0.07 pmol/mg DNA) [3]. The serum albumin adduct AFB1-lysine integrates exposure over weeks rather than hours and reports on the AFB1 dialdehyde pathway rather than the epoxide-DNA pathway. These profound differences in formation kinetics, structural identity, and temporal pharmacokinetics mean that analytical standards, calibrators, and internal standards cannot be used interchangeably across adduct types without introducing systematic quantitative bias [2].

AFB1-N7-guanine Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Adduct Analogs


AFB1-N7-Guanine Exhibits a ~7.5-Hour In Vivo Hepatic Half-Life Versus Days-to-Weeks Persistence for AFB1-FAPY

AFB1-N7-guanine is rapidly eliminated from hepatic DNA in vivo, with an apparent half-life of approximately 7.5 hours following a single 0.6 mg/kg i.p. dose of AFB1 in male Fischer rats [1]. In the same experimental system, approximately 20% of the initially formed AFB1-N7-guanine adduct undergoes imidazole ring-opening to yield AFB1-FAPY within 24 hours, at which point the FAPY species becomes the predominant DNA lesion [1]. In stark contrast, the secondary AFB1-FAPY adduct is detected at near-maximal levels in rat liver DNA for days to weeks after a single AFB1 exposure, with minimal removal observed over a 72-hour observation period [2]. This differential—a half-life of hours versus persistence measurable in days to weeks—represents an order-of-magnitude difference in DNA residence time between the primary and secondary adduct species.

DNA adduct stability in vivo pharmacokinetics aflatoxin biomarker half-life

AFB1-FAPY Induces G→T Transversion Mutations at Approximately 6-Fold Higher Frequency Than AFB1-N7-Guanine in Escherichia coli

Although AFB1-N7-guanine is the quantitatively dominant initial DNA lesion, it is the secondary AFB1-FAPY adduct that carries the primary mutagenic burden. In a direct comparative mutagenesis assay conducted in Escherichia coli, AFB1-FAPY produced a G→T transversion mutation frequency approximately 6-fold higher than that induced by AFB1-N7-guanine [1]. This G→T transversion signature corresponds to the same mutation observed at the third position of codon 249 of the p53 tumor-suppressor gene in over 50% of hepatocellular carcinoma cases from high-aflatoxin-exposure regions [1]. The AFB1-N7-guanine adduct is thus best understood as a transient, chemically labile precursor whose principal toxicological significance lies in its quantitative conversion to the persistent and highly mutagenic AFB1-FAPY species, rather than as a direct mutagen itself [2].

mutagenic potency G-to-T transversion aflatoxin genotoxicity p53 codon 249 mutation

Species-Specific AFB1-N7-Guanine to AFM1-N7-Guanine Ratios Diverge by Over 15-Fold Between Rat and Tree Shrew Liver

AFB1-N7-guanine and its hydroxylated congener AFM1-N7-guanine exhibit dramatically different formation ratios across species, a critical consideration for analytical method cross-validation. In rat hepatic DNA 24 hours after administration of 400 μg/kg AFB1, AFB1-N7-guanine was the overwhelmingly predominant adduct at 6.56 ± 2.41 pmol/mg DNA, compared to only 0.42 ± 0.13 pmol/mg DNA for AFM1-N7-guanine—a ratio of approximately 15.6:1 in favor of AFB1-N7-guanine [1]. Conversely, in tree shrew (Tupaia belangeri chinensis) liver, this ratio was inverted: AFM1-N7-guanine predominated at 0.74 ± 0.14 pmol/mg DNA versus 0.37 ± 0.07 pmol/mg DNA for AFB1-N7-guanine, yielding an AFM1/AFB1 adduct ratio of approximately 2:1 [1]. In urine, rats excreted 1.00 ± 0.21 pmol AFB1-N7-guanine/mg creatinine versus 0.29 ± 0.10 pmol AFM1-N7-guanine/mg creatinine, while tree shrews excreted 0.60 ± 0.12 versus 0.69 ± 0.16 pmol/mg creatinine, respectively [1].

species-specific metabolism AFM1-N7-guanine comparative adductomics aflatoxin M1 adduct

Urinary AFB1-N7-Guanine Exhibits Gender-Dimorphic Excretion Efficiency: Female Rats Excrete 63% of Total Adduct Burden Versus 47% in Males

Quantitative ELISA-based measurement of urinary AFB1-N7-guanine in Fischer 344 rats exposed to 1 mg/kg AFB1 revealed that while the total adduct burden (DNA-bound plus urinary-excreted) was comparable between sexes, the partitioning into urine differed substantially: female rats excreted 63% of the total AFB1-N7-guanine adduct burden in urine compared to only 47% in male rats [1]. In human populations environmentally exposed to dietary aflatoxin (estimated intake 1,000–3,600 ng/day), urinary AFB1-N7-guanine levels ranged from 9.30 to 13.43 ng/mg creatinine, and the same female-biased excretion pattern was observed [1]. The corresponding rat urinary concentrations ranged from 6.42 to 20.16 μg/mg creatinine under the 1 mg/kg dosing regimen [1]. This gender effect—a relative difference of approximately 34% in urinary excretion efficiency (63% vs. 47%)—is not reported for the AFB1-lysine serum albumin adduct, which reflects a distinct metabolic compartment (blood protein vs. hepatic DNA) [2].

urinary biomarker gender dimorphism excretion efficiency molecular epidemiology

AFB1-N7-Guanine Reference Standard: Direct Single-Step Synthesis from Free Guanine Enables Chromatographic Identity Confirmation Against Adducts Isolated from Calf Thymus DNA

A validated single-step synthetic procedure for AFB1-N7-guanine uses free guanine and m-chloroperbenzoic acid (chemical oxidant for AFB1-8,9-epoxide generation) at a defined molar ratio to produce the adduct directly [1]. Critically, HPLC analysis of the chemically synthesized AFB1-N7-guanine adduct demonstrated a retention time identical to that of the AFB1-N7-guanine adduct generated by reacting AFB1-8,9-epoxide with calf thymus DNA followed by thermal depurination, confirming structural authenticity of the synthetic reference standard [1]. This direct synthesis approach contrasts with earlier multi-step methods requiring DNA or oligonucleotide intermediates and subsequent enzymatic or alkaline hydrolysis. For isotope-dilution mass spectrometry applications, the 15N5-labeled isotopologue AFB1-N7-Gua-15N5 has been prepared as an internal standard, enabling quantification with a limit of detection of 0.07 pg/mg creatinine when coupled with LC-MS/MS [2]. The ELISA method using this standard exhibits 50% inhibition at 15.6 pmol AFB1-N7-guanine (r = −0.997) [3].

reference standard synthesis HPLC identity confirmation analytical quality control isotope-dilution MS

AFB1-N7-Guanine in Rodent Liver DNA Shows Dose-Linear Adduct Formation Across the Low-Dose Range, Enabling Quantitative Back-Extrapolation of Human Exposure

The formation of AFB1-N7-guanine adduct in hepatic DNA is linear over the low-dose range in all species examined, with liver (the primary target organ) exhibiting the highest adduct levels among tissues [1]. In AFB1-treated mice analyzed by isotope-dilution LC-MS/MS, AFB1-N7-guanine levels ranged from 1.5 to 45 lesions per 10⁶ DNA bases depending on the individual animal and dose, with zero background detected in untreated controls [2]. This dose-linear behavior contrasts with the AFB1-FAPY adduct, which accumulates in liver DNA upon repeated dosing due to its resistance to repair—over a 14-day multiple-dose regimen shown to produce hepatocellular carcinoma, AFB1-FAPY adducts accumulated progressively while AFB1-N7-guanine levels reflected only the most recent dose [3]. The absence of endogenous background and the dose-linear formation of AFB1-N7-guanine make it uniquely suited as a quantitative biomarker for reconstructing recent dietary aflatoxin exposure in human populations, whereas AFB1-FAPY serves as a cumulative damage index [1].

dose-response linearity biologically effective dose exposure reconstruction risk assessment

AFB1-N7-guanine Optimal Application Scenarios: Where This Adduct Standard Provides Decisive Analytical Advantage


Isotope-Dilution LC-MS/MS Quantification of Recent Dietary Aflatoxin Exposure in Molecular Epidemiological Cohort Studies

AFB1-N7-guanine purified reference standard is the indispensable calibrant for urinary and hepatic DNA adduct quantification by isotope-dilution LC-MS/MS. Given its dose-linear formation kinetics across the low-dose range and its rapid clearance (T½ ≈ 7.5 hr) [1], this adduct reports specifically on biologically effective dose within the preceding 24–48 hours—in contrast to AFB1-FAPY, which accumulates over weeks of repeated exposure [2]. The 15N5-labeled isotopologue serves as the optimal internal standard, achieving an LOQ of 0.07 pg/mg creatinine [3]. This application scenario is uniquely enabled by AFB1-N7-guanine: neither AFB1-lysine (which reports on the serum albumin compartment with ~30-day kinetics) nor AFB1-FAPY (which integrates cumulative unrepaired damage) can provide the same acute exposure resolution.

Validation of Species-Specific Aflatoxin Metabolism Models Requiring Discrimination of AFB1-N7-Guanine from AFM1-N7-Guanine

In comparative toxicology studies where species differences in CYP450-mediated AFB1 metabolism are under investigation, AFB1-N7-guanine and AFM1-N7-guanine standards must be procured independently. As demonstrated in the rat vs. tree shrew model, the AFB1/AFM1 adduct ratio diverges from ~15.6:1 in rat liver to ~0.5:1 in tree shrew liver [1]. A laboratory using only AFB1-N7-guanine as a surrogate calibrant for AFM1-N7-guanine would misreport adduct levels by over an order of magnitude in one of these species. This scenario requires both reference standards to be chromatographically resolved and independently quantified.

Quality Control and Lot-Release Testing of Synthesized AFB1-N7-Guanine Reference Material Using HPLC Co-Elution Identity Confirmation

For analytical reference standard manufacturers and core facilities producing in-house calibrators, the HPLC co-elution identity test against biologically derived AFB1-N7-guanine (from AFB1-epoxide-treated calf thymus DNA) is the critical lot-release criterion [1]. The single-step chemical synthesis using m-chloroperbenzoic acid and free guanine provides a defined route; however, chromatographic identity confirmation against the DNA-derived adduct is essential because alternative oxidative conditions may generate AFB1-FAPY or stereoisomeric contaminants [1]. Procurement specifications should require a certificate of analysis documenting HPLC retention time concordance within ±0.1 min against the DNA-derived reference.

Sex-Stratified Exposure Assessment in Human Biomonitoring Studies Using Urinary AFB1-N7-Guanine ELISA

Given the documented gender dimorphism in urinary AFB1-N7-guanine excretion—female rats excrete 63% of total adduct burden versus 47% in males, with the same pattern replicated in human populations [1]—epidemiological studies quantifying this adduct in urine must implement sex-specific calibration curves. The purified AFB1-N7-guanine standard is required to generate these stratified calibration ranges (human urinary levels: 9.30–13.43 ng/mg creatinine). Without sex-stratified quantification, exposure misclassification of approximately 34% is introduced, potentially obscuring dose-response relationships with hepatocellular carcinoma risk. This scenario represents a procurement-driven analytical advantage unique to AFB1-N7-guanine as a short-term urinary biomarker—the AFB1-lysine serum adduct does not exhibit a comparable gender-dependent excretion differential.

Quote Request

Request a Quote for AFB1-N7-guanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.